molecular formula C12H15N3O B061121 1,2,3,4,7,8,9,10-Octahydrobenzo[c]cinnolin-1-one oxime CAS No. 184021-60-1

1,2,3,4,7,8,9,10-Octahydrobenzo[c]cinnolin-1-one oxime

Cat. No.: B061121
CAS No.: 184021-60-1
M. Wt: 217.27 g/mol
InChI Key: TVZHVEVFGFUYLP-UHFFFAOYSA-N
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Description

1,2,3,4,7,8,9,10-Octahydrobenzo[c]cinnolin-1-one oxime is a chemical compound with the molecular formula C12H15N3O and a molecular weight of 217.27 g/mol. It is also known by its IUPAC name, (NE)-N-(3,4,7,8,9,10-hexahydro-2H-benzo[c]cinnolin-1-ylidene)hydroxylamine. This compound is characterized by its unique structure, which includes a benzo[c]cinnoline core with an oxime functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,7,8,9,10-Octahydrobenzo[c]cinnolin-1-one oxime typically involves the reaction of appropriate precursors under specific conditionsThe reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization and oxime formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,7,8,9,10-Octahydrobenzo[c]cinnolin-1-one oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxylamine or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted compounds depending on the reagents and conditions used.

Scientific Research Applications

1,2,3,4,7,8,9,10-Octahydrobenzo[c]cinnolin-1-one oxime has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4,7,8,9,10-Octahydrobenzo[c]cinnolin-1-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in active metabolites that exert their effects through different pathways.

Comparison with Similar Compounds

Similar Compounds

    10-Hydroxyimino-1,2,3,4,7,8,9,10-octahydrobenzo[c]cinnoline: Similar structure but different functional groups.

    1,2,3,4,8,9,10,11-octahydrobenzo[j]phenanthridine-7,12-diones: Different core structure but similar reactivity.

Uniqueness

1,2,3,4,7,8,9,10-Octahydrobenzo[c]cinnolin-1-one oxime is unique due to its specific oxime functional group and the benzo[c]cinnoline core, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3,4,7,8,9,10-hexahydro-2H-benzo[c]cinnolin-1-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c16-15-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-14-10/h16H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZHVEVFGFUYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(CCCC3=NO)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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